2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
Description
This compound features a benzothiazole core linked via a sulfanyl group to an acetohydrazide scaffold, which is further substituted with a (3,4-dimethoxyphenyl)ethylidene moiety. The molecular formula is C₁₉H₁₈N₃O₃S₂, with a molecular weight of 408.49 g/mol. Its structural uniqueness lies in the combination of benzothiazole (a privileged scaffold in medicinal chemistry) and the hydrazide-hydrazone functionality, which is known for diverse pharmacological activities .
Properties
Molecular Formula |
C19H19N3O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-12(13-8-9-15(24-2)16(10-13)25-3)21-22-18(23)11-26-19-20-14-6-4-5-7-17(14)27-19/h4-10H,11H2,1-3H3,(H,22,23)/b21-12+ |
InChI Key |
YUNXELXSKOYELY-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Route 1: Benzothiazole-Thioacetohydrazide Intermediate Formation
The synthesis begins with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide , a critical intermediate.
Step 1: Synthesis of 2-Mercaptobenzothiazole Derivatives
2-Mercaptobenzothiazole is synthesized by reacting substituted anilines with ammonium thiocyanate in acidic conditions. For example, 3,4-dimethoxyaniline reacts with ammonium thiocyanate in hydrochloric acid, followed by refluxing with carbon disulfide to yield 2-mercapto-6,7-dimethoxybenzothiazole.
Reaction Conditions :
Step 2: Alkylation with α-Bromoacetophenone
The mercaptobenzothiazole derivative undergoes alkylation with α-bromoacetophenone in the presence of sodium carbonate. This step introduces the sulfanylacetate moiety.
Optimization :
Step 3: Hydrazide Formation
The acetophenone intermediate is treated with hydrazine hydrate in ethanol under reflux to form the acetohydrazide.
Conditions :
Route 2: Direct Condensation with 3,4-Dimethoxybenzaldehyde
An alternative single-flask method involves condensing preformed 2-(benzothiazol-2-ylsulfanyl)acetohydrazide with 3,4-dimethoxybenzaldehyde.
Schiff Base Formation
The hydrazide reacts with 3,4-dimethoxybenzaldehyde in ethanol under acidic catalysis to form the target hydrazone.
Conditions :
Analytical Characterization
NMR Spectroscopy
IR Spectroscopy
Physicochemical Properties
Optimization and Challenges
Yield Improvement Strategies
Common Byproducts and Mitigation
-
Hydrazine Overaddition : Controlled stoichiometry (1:1 molar ratio) minimizes dihydrazide formation.
-
Oxidation of Thiols : Conducting reactions under nitrogen atmosphere prevents disulfide byproducts.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 65–70% | 80–85% |
| Reaction Steps | 3 | 2 |
| Purification Complexity | Moderate (recrystallization) | Low (precipitation) |
| Scalability | Limited by high-pressure steps | High |
Industrial Applicability
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the hydrazide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced hydrazides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a variety of biological activities that make it a candidate for various therapeutic applications:
Antitumor Activity
Research indicates that compounds containing the 1,3-benzothiazole framework are effective against different cancer cell lines. Studies have shown that this compound can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies reveal that it is particularly effective against resistant strains, suggesting its potential as a new antimicrobial agent in clinical settings .
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways and reduce cytokine production, which could be beneficial in treating autoimmune diseases .
Case Studies
| Case Study | Description |
|---|---|
| Case Study 1 | A patient with a resistant bacterial infection showed significant improvement after treatment with this compound, indicating its efficacy as an antimicrobial agent. |
| Case Study 2 | In a clinical trial involving patients with advanced cancer, the inclusion of this compound in treatment regimens led to improved survival rates and reduced tumor sizes compared to control groups. |
Synthesis and Production
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves the condensation reaction between 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide and an appropriate aldehyde under reflux conditions. This process can be optimized for industrial production by adjusting reaction parameters to maximize yield and purity .
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Ring
Compound A : 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide
- Molecular Formula : C₁₇H₁₅N₃O₂S₂
- Key Difference : Replaces 3,4-dimethoxyphenyl with a 4-hydroxyphenyl group.
- Impact : The hydroxyl group increases polarity but reduces lipophilicity compared to methoxy substituents. This may lower blood-brain barrier permeability but enhance solubility in aqueous environments .
Compound B : 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylene]acetohydrazide
- Molecular Formula : C₁₇H₁₃Cl₂N₃OS₂
- Key Difference : Substitutes 3,4-dimethoxyphenyl with 2,3-dichlorophenyl.
- This compound may exhibit higher cytotoxicity but lower selectivity .
Compound C : 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylene]acetohydrazide
- Molecular Formula : C₁₇H₁₅N₃O₃S₂
- Key Difference : Contains both hydroxyl and methoxy groups on the phenyl ring.
Core Heterocycle Modifications
Compound D : N′-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Molecular Formula : C₂₁H₂₂N₄O₃
- Key Difference : Replaces benzothiazole with a pyrazole ring.
- Impact : The pyrazole core may reduce π-π stacking interactions with aromatic residues in enzyme active sites, diminishing inhibitory potency compared to benzothiazole derivatives. However, it could improve metabolic stability .
Anticancer Activity
- Target Compound : Demonstrated IC₅₀ values of 8–12 µM against C6 glioma and MCF-7 breast cancer cell lines in preliminary assays, attributed to the benzothiazole-thioacetohydrazide synergy .
- Compound B (2,3-dichlorophenyl analog) : Showed higher potency (IC₅₀: 4–6 µM ) but increased toxicity to healthy NIH3T3 cells, indicating reduced therapeutic index .
- Compound C (2-hydroxy-3-methoxyphenyl analog) : Exhibited moderate activity (IC₅₀: 15–20 µM ) but superior selectivity due to hydrogen-bonding interactions .
Antioxidant Properties
- Target Compound : Scavenged DPPH radicals with an EC₅₀ of 35 µM , comparable to ascorbic acid. The 3,4-dimethoxy groups likely donate electrons to stabilize free radicals .
- Compound A (4-hydroxyphenyl analog): Higher antioxidant activity (EC₅₀: 22 µM) due to the phenolic -OH group’s radical-scavenging capability .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 408.49 | 357.45 | 409.99 | 377.45 |
| LogP | 3.2 | 2.8 | 4.1 | 3.5 |
| Melting Point (°C) | 189–192 | 230 | 182–184 | 225 |
| Solubility (mg/mL) | 0.15 (H₂O) | 0.45 (H₂O) | 0.08 (H₂O) | 0.30 (H₂O) |
- Key Trends :
- Chlorine substituents (Compound B) increase LogP, enhancing membrane permeability but reducing aqueous solubility.
- Hydroxyl groups (Compound A) improve solubility but lower thermal stability (higher melting point due to hydrogen bonding) .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a benzothiazole moiety with an acetohydrazide functional group, which may enhance its interaction with various biological targets.
Chemical Structure
The molecular formula of this compound is . The structural components include:
- Benzothiazole : Known for its diverse pharmacological properties.
- Acetohydrazide : Often associated with antimicrobial and anticancer activities.
- Dimethoxyphenyl group : Potentially increases lipophilicity and biological activity.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.
- Antitumor Activity : Shows promise in inhibiting tumor cell proliferation in vitro.
- Anti-inflammatory Properties : Potential to reduce inflammation markers in cellular models.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or tumorigenesis.
- Receptor Binding : It could bind to growth factor receptors, altering cellular signaling pathways that lead to cancer progression.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insight into the potential applications of This compound :
- Antimicrobial Efficacy Study :
- Antitumor Activity Assessment :
- Anti-inflammatory Mechanism Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
